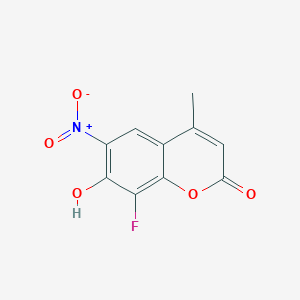
8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin is an organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by their benzopyrone structure, which is known for its diverse biological activities and applications in various fields, including medicine, biology, and industry .
Méthodes De Préparation
The synthesis of 8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions typically include heating the reactants under reflux in an appropriate solvent. Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using different catalysts or solvents .
Analyse Des Réactions Chimiques
8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can lead to amines or alcohols .
Applications De Recherche Scientifique
8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin involves its interaction with various molecular targets. Its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The antioxidant activity is due to its capacity to scavenge free radicals and inhibit lipid peroxidation . In fluorescence applications, the compound’s structure allows it to absorb UV light and emit visible light, making it useful as a fluorescent marker .
Comparaison Avec Des Composés Similaires
8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methyl-8-nitrocoumarin: Similar in structure but lacks the fluorine atom, which may affect its reactivity and fluorescence properties.
6,8-Difluoro-7-hydroxy-4-methylcoumarin: Contains an additional fluorine atom, which can enhance its fluorescence and stability.
4-Methyl-7-hydroxycoumarin: Lacks both the nitro and fluorine groups, making it less reactive but still useful in biological applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H6FNO5 |
|---|---|
Poids moléculaire |
239.16 g/mol |
Nom IUPAC |
8-fluoro-7-hydroxy-4-methyl-6-nitrochromen-2-one |
InChI |
InChI=1S/C10H6FNO5/c1-4-2-7(13)17-10-5(4)3-6(12(15)16)9(14)8(10)11/h2-3,14H,1H3 |
Clé InChI |
OMZXTLOUTPXCCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C(C(=C(C=C12)[N+](=O)[O-])O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
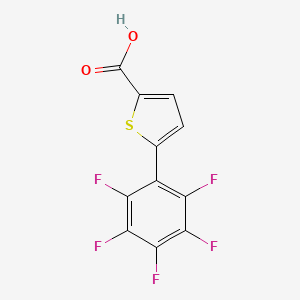
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)

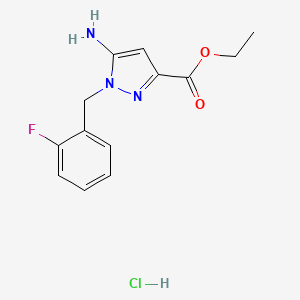
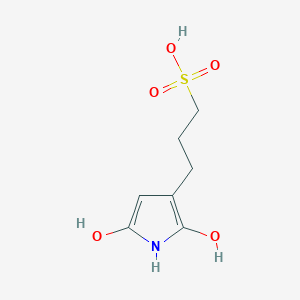

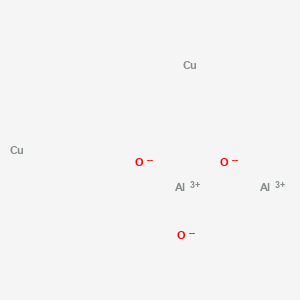
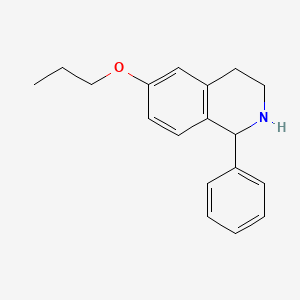
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)
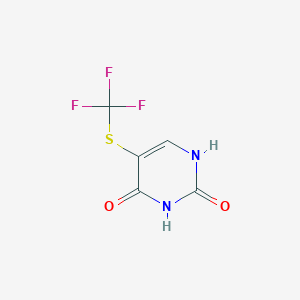
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
